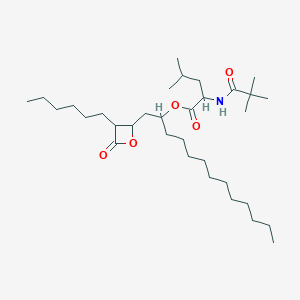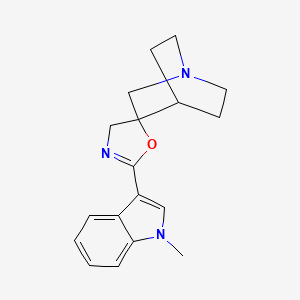![molecular formula C18H16N2O2 B12292597 4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione](/img/structure/B12292597.png)
4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
KCL 440 can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagentsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of KCL 440 involves scaling up the laboratory synthesis procedures to larger volumes. This requires careful control of reaction parameters and purification processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
KCL 440 undergoes various chemical reactions, including:
Oxidation: KCL 440 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on KCL 440, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of KCL 440 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of KCL 440 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized isoquinolinone derivatives, while substitution reactions can produce a variety of analogs with different substituents on the aromatic ring .
Wissenschaftliche Forschungsanwendungen
KCL 440 has a wide range of scientific research applications, including:
Wirkmechanismus
KCL 440 exerts its effects by inhibiting poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in the repair of DNA damage. By inhibiting PARP-1, KCL 440 prevents the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival . The molecular targets and pathways involved in the action of KCL 440 include the DNA damage response pathway and the regulation of cell death processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: A PARP inhibitor with similar mechanisms of action and therapeutic applications.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness of KCL 440
KCL 440 is unique due to its high potency and ability to penetrate the central nervous system. This makes it particularly valuable for studying neuroprotective effects and potential therapeutic applications in neurological disorders .
Eigenschaften
Molekularformel |
C18H16N2O2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
4-[4-[(dimethylamino)methyl]phenyl]isoquinoline-1,5-dione |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)11-12-6-8-13(9-7-12)15-10-19-18(22)14-4-3-5-16(21)17(14)15/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
VLSKKLSMYZBDBN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C(C=C1)C2=C3C(=O)C=CC=C3C(=O)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
![tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292569.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)


![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12292598.png)

![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)

